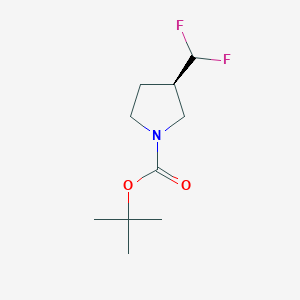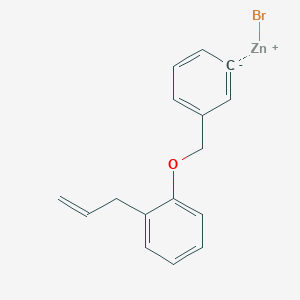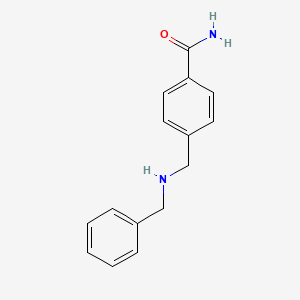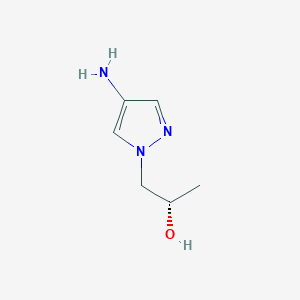
Bromocyclopentane;carbanide;cyclopentane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoferrocene is an organometallic compound with the chemical formula C10H9BrFe. It consists of a ferrocene core, where one of the cyclopentadienyl rings is substituted with a bromine atom. This compound is part of the halogenoferrocene family, which includes other derivatives like chloroferrocene and iodoferrocene. Bromoferrocene is particularly significant due to its reactivity and utility in various organic synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromoferrocene can be synthesized through several methods. One common approach involves the bromination of ferrocene using bromine in the presence of a solvent like dichloromethane. This reaction is typically carried out at room temperature and results in the formation of mono-bromoferrocene .
Another method involves the reaction of stannylferrocenes with bromine. In this process, stannylferrocenes are reacted with bromine directly in dichloromethane, resulting in bromoferrocenes through a self-indicating titration reaction .
Industrial Production Methods: Industrial production of bromoferrocene often follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The removal of by-products, such as organotin compounds, is crucial in large-scale production to maintain the quality of bromoferrocene .
Análisis De Reacciones Químicas
Types of Reactions: Bromoferrocene undergoes various chemical reactions, including:
Substitution Reactions: Bromoferrocene can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: Bromoferrocene can be oxidized to form ferricenium ions, which are useful intermediates in electrochemical studies.
Coupling Reactions: It is also involved in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Lithium reagents, such as n-butyllithium, are commonly used.
Oxidation: Oxidizing agents like ferric chloride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products:
Lithioferrocenes: Formed from nucleophilic substitution.
Ferricenium Ions: Result from oxidation.
Coupled Products: Formed from coupling reactions with boronic acids.
Aplicaciones Científicas De Investigación
Bromoferrocene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of bromoferrocene involves its ability to undergo various chemical transformations due to the presence of the bromine atom. The bromine atom can be easily replaced by other functional groups, making bromoferrocene a versatile intermediate in organic synthesis. The ferrocene core provides stability and unique electronic properties, which are exploited in various applications .
Comparación Con Compuestos Similares
- Chloroferrocene (C10H9ClFe)
- Iodoferrocene (C10H9IFe)
- Dibromoferrocene (C10H8Br2Fe)
Comparison:
- Reactivity: Bromoferrocene is more reactive than chloroferrocene but less reactive than iodoferrocene in nucleophilic substitution reactions .
- Applications: While all halogenoferrocenes are used in organic synthesis, bromoferrocene is particularly favored for coupling reactions due to its balanced reactivity and stability .
- Unique Properties: Bromoferrocene’s unique balance of reactivity and stability makes it a valuable intermediate in the synthesis of complex ferrocene derivatives .
Propiedades
Fórmula molecular |
C12H25BrFe |
|---|---|
Peso molecular |
305.08 g/mol |
Nombre IUPAC |
bromocyclopentane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C5H9Br.C5H10.2CH3.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;;;/h5H,1-4H2;1-5H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
QJMXUSQZAPSCKP-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].C1CCCC1.C1CCC(C1)Br.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


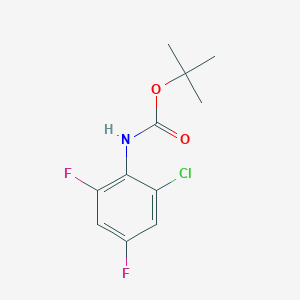
![tert-Butyl (1S,5S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14889251.png)
![4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol](/img/structure/B14889256.png)

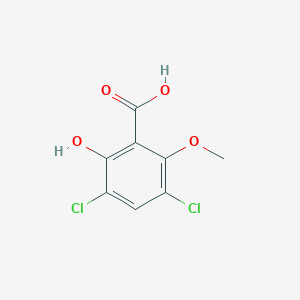
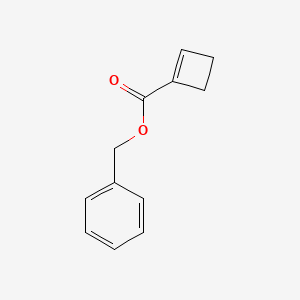
![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)
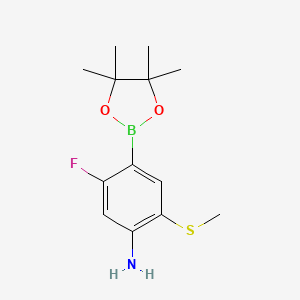
![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)

